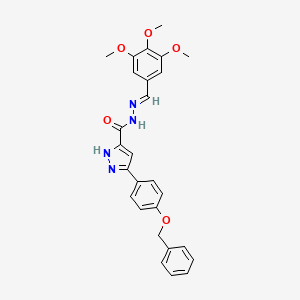

5-(4-(Benzyloxy)phenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide

Description

This compound is a pyrazole-3-carbohydrazide derivative featuring a 4-(benzyloxy)phenyl group at position 5 of the pyrazole ring and a 3,4,5-trimethoxybenzylidene moiety attached via a hydrazone linkage. Such derivatives are typically synthesized via condensation of pyrazole carbohydrazides with substituted benzaldehydes under acidic conditions .

Properties

CAS No. |

302918-62-3 |

|---|---|

Molecular Formula |

C27H26N4O5 |

Molecular Weight |

486.5 g/mol |

IUPAC Name |

3-(4-phenylmethoxyphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C27H26N4O5/c1-33-24-13-19(14-25(34-2)26(24)35-3)16-28-31-27(32)23-15-22(29-30-23)20-9-11-21(12-10-20)36-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3,(H,29,30)(H,31,32)/b28-16+ |

InChI Key |

BRENBTCPWHCYMG-LQKURTRISA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

Introduction of the Benzyloxyphenyl Group: This step involves the reaction of the pyrazole intermediate with benzyloxyphenyl halides under basic conditions.

Formation of the Trimethoxybenzylidene Moiety: The final step involves the condensation of the pyrazole intermediate with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-(Benzyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as kinases and proteases that are involved in cell signaling pathways.

Pathways Involved: Inhibition of these enzymes can lead to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the phenyl rings or the benzylidene moiety. Key examples include:

Key Observations :

- Lipophilicity : Replacement of benzyloxy with octyloxy () increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Solubility : Hydroxy-substituted benzylidenes () improve polarity, aiding solubility in polar solvents .

Pharmacological Activity Trends

For example:

- Compound 4 (N-phenylbenzamide derivative): Induces concentration-dependent calcium retention in HeLa cells (EC₅₀ ~10 μM), suggesting mPTP modulation .

- Isoxazole derivatives : Show similar mitochondrial effects in mouse liver models, indicating that the trimethoxyphenyl group may be critical for activity .

However, the pyrazole core may alter potency compared to isoxazole or benzamide analogues .

Biological Activity

5-(4-(Benzyloxy)phenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound belonging to the class of pyrazole derivatives. Its unique structural features, including a pyrazole ring, benzyloxy substituent, and a trimethoxybenzylidene moiety, suggest potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

- Core Structure : Pyrazole ring

- Substituents :

- Benzyloxy group at the 4-position of the phenyl ring

- Trimethoxy group at the benzylidene position

- Carbohydrazide moiety at the 3-position

This structural complexity may enhance its interaction with various biological targets.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study focused on similar pyrazole compounds indicated that they possess antibacterial and antifungal activities against various pathogens. For instance:

| Compound | Activity Type | Target Organism | Activity Level |

|---|---|---|---|

| 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide | Antibacterial | E. coli | High |

| 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide | Antifungal | A. niger | Moderate |

The specific activity of 5-(4-(Benzyloxy)phenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide remains to be elucidated through targeted studies.

Anticancer Properties

Pyrazole derivatives have been reported to exhibit anticancer activity. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth. The presence of methoxy groups in this compound may enhance its lipophilicity and cellular uptake, potentially increasing its efficacy against cancer cells.

The biological mechanisms underlying the activity of pyrazole derivatives typically include:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors for enzymes involved in cellular signaling pathways.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells.

- Antioxidant Properties : Some compounds exhibit antioxidant activity, which can protect cells from oxidative stress.

Case Studies

Recent studies have explored the biological profiles of various pyrazole derivatives with structural similarities to our compound. For example:

- Antiviral Activity : A series of aminopyrazoles were evaluated for their inhibitory effects on HIV replication. The study revealed that specific structural features contributed to enhanced antiviral efficacy without significant toxicity .

- Antidiabetic Effects : Another study highlighted the potential of pyrazole derivatives in managing blood glucose levels in diabetic models, suggesting that modifications to the pyrazole structure can lead to improved pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.